molecular formula C21H21N3O6S B11283526 N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide

N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide

Cat. No.: B11283526
M. Wt: 443.5 g/mol
InChI Key: RWUOHHGZKYSCID-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of sulfonamides and pyridine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine carboxamide core, followed by the introduction of the sulfonamide group and the methoxyphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and methoxybenzene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-5-(4-methoxybenzenesulfonamido)pyridine-2-carboxamide
  • N-(3,4-Dimethoxyphenyl)-5-(4-methoxybenzenesulfonamido)pyridine-4-carboxamide

Uniqueness

The uniqueness of N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H21N3O6S/c1-28-17-5-7-18(8-6-17)31(26,27)24-16-10-14(12-22-13-16)21(25)23-15-4-9-19(29-2)20(11-15)30-3/h4-13,24H,1-3H3,(H,23,25)

InChI Key

RWUOHHGZKYSCID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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